N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a dihydroquinazolinyl group, and a cyclohexane carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 2-(2-Methoxyphenoxy)ethylamine: This intermediate can be synthesized by reacting 2-methoxyphenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-3-yl)methylcyclohexane-1-carboxylic acid: This involves the reaction of 4-oxo-3,4-dihydroquinazoline with cyclohexane-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as EDCI or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydroquinazolinyl moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methoxyphenoxy)ethyl]-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
- N-[2-(2-Hydroxyphenoxy)ethyl]-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
- N-[2-(2-Chlorophenoxy)ethyl]-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Uniqueness
N-[2-(2-METHOXYPHENOXY)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-8-4-5-9-23(22)32-15-14-26-24(29)19-12-10-18(11-13-19)16-28-17-27-21-7-3-2-6-20(21)25(28)30/h2-9,17-19H,10-16H2,1H3,(H,26,29) |
InChI Key |
DHNADQGAQJJJIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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